Foscarnet sodium

Overview

Description

Scientific Research Applications

Foscarnet has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Employed in studies involving viral replication and inhibition mechanisms.

Safety and Hazards

Future Directions

Foscarnet sodium is principally used for the treatment of ganciclovir-resistant cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) or in transplant recipients . In selected cases, such as CMV encephalitis, this compound may be used in combination with ganciclovir .

Mechanism of Action

Foscarnet exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet binds reversibly near the pyrophosphate-binding site of DNA polymerase (or reverse transcriptase) without requiring further modification . This selective inhibition is effective against viral polymerases at concentrations that do not affect human DNA polymerases .

Biochemical Analysis

Biochemical Properties

Foscarnet sodium plays a crucial role in biochemical reactions by selectively inhibiting the pyrophosphate binding site on virus-specific DNA polymerases. This inhibition occurs at concentrations that do not affect cellular DNA polymerases. The compound interacts with viral DNA polymerases, such as those from CMV and HSV, by binding to the pyrophosphate binding site, thereby blocking the cleavage of pyrophosphate from deoxynucleotide triphosphates. This action halts DNA chain elongation and prevents viral replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, which is essential for viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, this compound disrupts the normal replication cycle of the virus, leading to a reduction in viral load and alleviation of symptoms associated with viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the pyrophosphate binding site on viral DNA polymerases. By mimicking the structure of pyrophosphate, this compound competitively inhibits the binding of natural pyrophosphate, thereby blocking the polymerase activity. This inhibition prevents the incorporation of nucleotides into the growing DNA chain, effectively halting viral DNA synthesis. This compound does not require activation by viral kinases, making it effective against drug-resistant strains of viruses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained antiviral effects, with a gradual reduction in viral load over time. Prolonged exposure to this compound may lead to the development of resistance in some viral strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces viral replication and alleviates symptoms of viral infections. At high doses, this compound can cause toxic effects, including nephrotoxicity and electrolyte imbalances. Studies in animal models have shown that the therapeutic window for this compound is narrow, and careful dose adjustments are necessary to minimize adverse effects while maintaining antiviral efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antiviral activity. It interacts with viral DNA polymerases, inhibiting their activity and preventing viral DNA synthesis. This compound does not undergo significant metabolism in the body and is primarily excreted unchanged in the urine. The compound’s interaction with viral enzymes is crucial for its antiviral effects, as it directly inhibits the replication of viral DNA .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It does not rely on specific transporters or binding proteins for its cellular uptake. Once inside the cells, this compound accumulates in the cytoplasm and exerts its antiviral effects by inhibiting viral DNA polymerases. The distribution of this compound within tissues is influenced by its ability to diffuse across cell membranes and reach the site of viral replication .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with viral DNA polymerases. This compound does not require specific targeting signals or post-translational modifications for its activity. Its presence in the cytoplasm allows it to effectively inhibit viral DNA synthesis and prevent viral replication. The compound’s localization within infected cells is crucial for its antiviral efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Foscarnet can be synthesized through the reaction of phosphorous acid with formic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of phosphonoformic acid. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, foscarnet is produced by reacting phosphorous acid with formic acid in large-scale reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The resulting product is then subjected to multiple purification steps, including crystallization and filtration, to obtain pharmaceutical-grade foscarnet .

Chemical Reactions Analysis

Types of Reactions

Foscarnet undergoes various chemical reactions, including:

Oxidation: Foscarnet can be oxidized to form phosphonoformic acid derivatives.

Reduction: Reduction reactions can convert foscarnet into its corresponding reduced forms.

Substitution: Foscarnet can participate in substitution reactions where its functional groups are replaced by other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Phosphonoformic acid derivatives.

Reduction: Reduced forms of foscarnet.

Substitution: Various substituted phosphonoformic acid compounds.

Comparison with Similar Compounds

Similar Compounds

Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.

Ganciclovir: Used to treat CMV infections, particularly in immunocompromised patients.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness of Foscarnet

Foscarnet is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by acyclovir- or ganciclovir-resistant strains of HSV and CMV . Additionally, foscarnet’s mechanism of action allows it to be effective in cases where other antiviral drugs fail due to resistance .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Foscarnet sodium involves the reaction of phosphonoformic acid with sodium hydroxide to form Foscarnet disodium, which is then treated with hydrochloric acid to form Foscarnet sodium.", "Starting Materials": [ "Phosphonoformic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Phosphonoformic acid is dissolved in water.", "Sodium hydroxide is added to the solution to form Foscarnet disodium.", "The mixture is stirred and heated to remove any excess water.", "Hydrochloric acid is added to the Foscarnet disodium solution to form Foscarnet sodium.", "The mixture is stirred and heated to remove any excess water.", "Foscarnet sodium is obtained as a white crystalline solid." ] } | |

CAS RN |

63585-09-1 |

Molecular Formula |

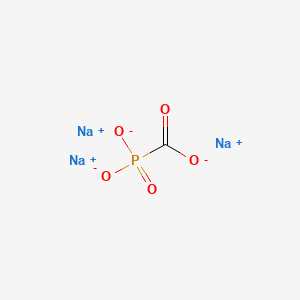

CH3NaO5P |

Molecular Weight |

149.00 g/mol |

IUPAC Name |

phosphonoformic acid |

InChI |

InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6); |

InChI Key |

HODQJYVRKSCSAE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(=O)(O)P(=O)(O)O.[Na] |

Appearance |

Solid powder |

melting_point |

88.06 °C |

Other CAS RN |

63585-09-1 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

63585-09-1 (tri-hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

Complete 1.68e+01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Foscarnet Sodium exert its antiviral activity?

A1: this compound inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]

Q2: Does this compound target any specific viruses?

A2: this compound exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]

Q3: Can this compound inhibit HIV?

A3: While this compound demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CNa3O5P, and its molecular weight is 201.99 g/mol. []

Q5: Is this compound compatible with common infusion solutions?

A5: Studies have investigated the compatibility of this compound with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]

Q6: How stable is this compound in 0.9% sodium chloride injection?

A6: this compound (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []

Q7: Can this compound be stored in plastic bags used by patients?

A7: Research indicates that this compound remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []

Q8: What are the main clinical applications of this compound?

A8: this compound is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]

Q9: What is the efficacy of this compound in treating herpes zoster?

A9: Clinical studies have shown promising results for this compound in treating herpes zoster. One study reported a 96% total effective rate in patients treated with this compound, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []

Q10: Is this compound effective against lamivudine-resistant hepatitis B?

A10: A study investigated the combination of this compound and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []

Q11: Can this compound be used in patients with severe chronic hepatitis B?

A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that this compound injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []

Q12: Has this compound been studied in combination with other antiviral drugs?

A12: Several studies have explored the efficacy of this compound in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining this compound with lamivudine in treating chronic severe hepatitis B. []

Q13: What are the potential adverse effects associated with this compound?

A13: this compound can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]

Q14: Are there any specific safety concerns for patients with renal impairment?

A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on this compound. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]

Q15: Are there any known drug interactions with this compound?

A15: this compound can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []

Q16: How is the content of this compound determined in pharmaceutical preparations?

A16: Several analytical methods are employed to determine this compound content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]

Q17: What techniques are used to assess the stability of this compound in various solutions?

A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of this compound in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []

Q18: What is the significance of measuring Diethyl Phosphite content in this compound?

A18: Diethyl Phosphite is a potential impurity in this compound USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []

Q19: What are some ongoing research areas for this compound?

A19: Ongoing research focuses on improving this compound's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]

Q20: What are the potential advantages of developing topical this compound formulations?

A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.